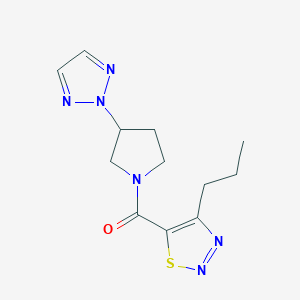
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H16N6OS and its molecular weight is 292.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a hybrid molecule that incorporates a triazole ring and a thiadiazole moiety, both of which are known for their diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and synthesized data.
Structural Features
The structural components of the compound play a crucial role in its biological activity:
| Structural Feature | Description |
|---|---|
| Triazole Ring | Known for antifungal, antibacterial, and anticancer properties. It enhances the compound's interaction with biological targets due to its nitrogen atoms. |
| Pyrrolidine Moiety | Provides structural rigidity and may influence pharmacokinetics and receptor binding. |
| Thiadiazole Group | Associated with various biological activities including antimicrobial and anticancer effects. |
Anticancer Properties
Research indicates that compounds containing both triazole and thiadiazole rings exhibit significant anticancer activity. A study highlighted that derivatives of these compounds demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for certain derivatives ranged from 25 µM to 100 µM, indicating varying levels of potency against different cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the triazole ring is particularly significant in enhancing the compound's efficacy against bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC values were reported to be as low as 15 µg/mL for some derivatives .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It interacts with cellular receptors that modulate signaling pathways associated with cell growth and apoptosis.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of thiadiazole-triazole derivatives.
- Results showed that compounds with higher lipophilicity exhibited better cell permeability and anticancer activity.
-
Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial efficacy of various triazole-thiadiazole hybrids.
- The results indicated that modifications to the thiadiazole component significantly impacted antimicrobial potency.
科学研究应用
Structural Characteristics
The compound features a unique structural configuration comprising three critical components:
- Triazole Ring : Imparts stability and facilitates interactions with biological targets.
- Pyrrolidine Moiety : Contributes to the compound's pharmacokinetic properties.
- Thiadiazole Group : Enhances the electronic properties and biological activity of the molecule.
Antimicrobial Properties
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial activity. Notable findings include:
- In Vitro Studies : Derivatives of this compound demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. One study reported minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL for different strains.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- Cell Line Studies : In vitro assays on cancer cell lines revealed that the compound can induce apoptosis and inhibit cell proliferation. For instance, an IC50 value of approximately 25 µM was noted against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential has been explored extensively:
- Cytokine Inhibition : The compound has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory conditions.
Study on Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial activity of various derivatives against clinical isolates indicated an MIC ranging from 8 to 32 µg/mL for different bacterial strains. This highlights the compound's potential as a therapeutic agent in treating bacterial infections.
Anticancer Screening
A screening assay conducted on multiple cancer cell lines demonstrated that the compound significantly inhibited tumor growth in a dose-dependent manner. Notable effects were observed at concentrations exceeding 20 µM.
属性
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-2-3-10-11(20-16-15-10)12(19)17-7-4-9(8-17)18-13-5-6-14-18/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSCYDRPHDHVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














